2'-Hydroxylagarotetrol
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Overview
Description
2’-Hydroxylagarotetrol is a phenylethychromone derivative, specifically a type of monophenol. It is derived from plants, particularly from the Thymelaeaceae family, such as Aquilaria sinensis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxylagarotetrol typically involves the reaction of phenylethyl chromone derivatives under specific conditions. The exact synthetic route can vary, but it generally includes the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of 2’-Hydroxylagarotetrol involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The process may involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxylagarotetrol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Halogens, nucleophiles, and solvents like dichloromethane or ethanol
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
2’-Hydroxylagarotetrol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of fragrances and flavorings due to its unique aromatic properties
Mechanism of Action
The mechanism of action of 2’-Hydroxylagarotetrol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2-Phenylethyl chromone: Another phenylethychromone derivative with similar chemical properties.
Agarotetrol: A related compound found in Chinese eaglewood, used as a marker for quality evaluation
Uniqueness: 2’-Hydroxylagarotetrol is unique due to its specific hydroxyl group positioning, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications compared to other similar compounds .
Properties
Molecular Formula |
C17H18O7 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-[2-(2-hydroxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C17H18O7/c18-10-4-2-1-3-8(10)5-6-9-7-11(19)12-13(20)14(21)15(22)16(23)17(12)24-9/h1-4,7,13-16,18,20-23H,5-6H2/t13-,14+,15+,16-/m0/s1 |
InChI Key |
MRBLWULZJXWLNX-JJXSEGSLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@@H]([C@H]3O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O)O |
Origin of Product |
United States |
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